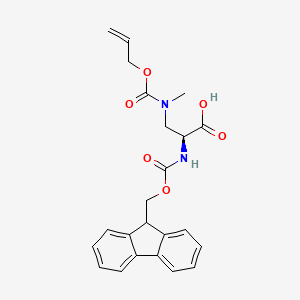
Fmoc-Dap(Alloc,Me)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Fmoc-Dap(Alloc,Me) Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid , is a derivative of the amino acid diaminopropionic acid. It is widely used in peptide synthesis due to its unique protecting groups, which facilitate the selective protection and deprotection of amino groups during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dap(Alloc,Me) typically involves the protection of the amino groups of diaminopropionic acid. The Nα-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the Nβ-amino group is protected with the allyloxycarbonyl (Alloc) group. The synthesis can be carried out using standard solid-phase peptide synthesis techniques, where the amino acid is attached to a resin and subjected to a series of coupling and deprotection steps .
Industrial Production Methods: Industrial production of Fmoc-Dap(Alloc,Me) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-quality reagents and optimized reaction conditions ensures the purity and yield of the final product .
化学反応の分析
Types of Reactions: Fmoc-Dap(Alloc,Me) undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Alloc group can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides with selectively protected or deprotected amino groups, which can be further modified or elongated in subsequent synthesis steps .
科学的研究の応用
Chemistry: Fmoc-Dap(Alloc,Me) is extensively used in the synthesis of complex peptides and proteins. Its unique protecting groups allow for the selective modification of amino acids, facilitating the synthesis of peptides with specific sequences and functionalities .
Biology and Medicine: In biological research, Fmoc-Dap(Alloc,Me) is used to create peptide-based hydrogels and scaffolds for tissue engineering and drug delivery applications. These materials are biocompatible and can support cell growth and differentiation .
Industry: In the pharmaceutical industry, Fmoc-Dap(Alloc,Me) is used in the development of peptide-based therapeutics. Its ability to form stable and well-defined peptide structures makes it valuable for the synthesis of peptide drugs .
作用機序
The mechanism of action of Fmoc-Dap(Alloc,Me) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the Nα-amino group from unwanted reactions, while the Alloc group protects the Nβ-amino group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .
類似化合物との比較
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid: Similar protecting groups but uses tert-butyloxycarbonyl (Boc) instead of Alloc.
Nα-Fmoc-Nβ-Cbz-L-2,3-diaminopropionic acid: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness: Fmoc-Dap(Alloc,Me) is unique due to its combination of Fmoc and Alloc protecting groups, which provide orthogonal protection. This allows for greater flexibility and control in peptide synthesis, enabling the creation of complex and highly specific peptide structures .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVYJFMPMCGKN-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2637261.png)
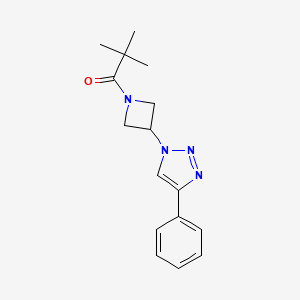
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline](/img/structure/B2637263.png)

![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)
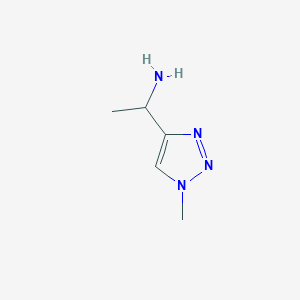
![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2637268.png)
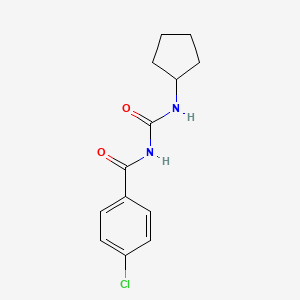
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2637271.png)
![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)
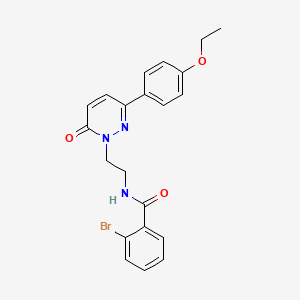
![N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637282.png)
![5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2637284.png)
